molecular formula C21H23N3O5 B2660103 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea CAS No. 877641-08-2

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea

Cat. No. B2660103
CAS RN: 877641-08-2
M. Wt: 397.431
InChI Key: RMRZJAFKVAGMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a dihydrobenzo[b][1,4]dioxin ring, a pyrrolidinone ring, and a urea linkage . These functional groups suggest that the compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The dihydrobenzo[b][1,4]dioxin ring and the pyrrolidinone ring are likely to contribute significantly to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of the urea linkage suggests that it might undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the dihydrobenzo[b][1,4]dioxin ring might influence its solubility and stability .

Scientific Research Applications

Orexin Receptor Mechanisms in Compulsive Food Consumption

Research has shown that urea derivatives can play a role in modulating feeding, arousal, stress, and drug abuse through the interaction with orexin receptors. For example, specific orexin receptor antagonists have been evaluated for their effects in a binge eating model in rats, suggesting potential applications in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Antimicrobial Activity

Urea derivatives have been synthesized and evaluated for their antimicrobial properties. Novel imidazole ureas/carboxamides containing dioxaphospholanes, for instance, have shown potential in antimicrobial evaluations, indicating the relevance of such compounds in developing new antimicrobial agents (Rani et al., 2014).

Enzyme Inhibition and Anticancer Investigations

Several urea derivatives have been synthesized and tested for their inhibitory effects on enzymes like urease and β-glucuronidase, as well as for their anticancer activities. Some compounds have shown significant activity, suggesting potential applications in cancer therapy (Mustafa et al., 2014).

Synthesis of Novel Cyclic Dipeptidyl Ureas

The synthesis of new classes of cyclic dipeptidyl ureas presents an area of interest for the development of pseudopeptidic compounds with potential biological activities. These compounds, composed of two different amino acids linked through a urea moiety, represent a novel class for further exploration in medicinal chemistry (Sañudo et al., 2006).

Antioxidant Activity

Research has also explored the antioxidant activities of urea derivatives. For instance, the synthesis and characterization of phenyl ether derivatives from marine-derived fungi have shown significant antioxidant activities, highlighting the potential of urea derivatives in developing new antioxidant agents (Xu et al., 2017).

properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-13-3-5-17(27-2)16(9-13)23-21(26)22-14-10-20(25)24(12-14)15-4-6-18-19(11-15)29-8-7-28-18/h3-6,9,11,14H,7-8,10,12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRZJAFKVAGMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.